7-(4-Methoxyphenyl)-3-methyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
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Overview
Description
7-(4-METHOXYPHENYL)-3-METHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining methoxyphenyl, methyl, and thiophene groups with an oxazoloquinoline core
Preparation Methods
The synthesis of 7-(4-METHOXYPHENYL)-3-METHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazoloquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxyphenyl group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the core structure.
Addition of the thiophene group: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
7-(4-METHOXYPHENYL)-3-METHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts for Suzuki coupling).
Scientific Research Applications
7-(4-METHOXYPHENYL)-3-METHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: The compound is used in studies investigating its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-3-METHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies are required to elucidate the exact molecular pathways and targets involved.
Comparison with Similar Compounds
7-(4-METHOXYPHENYL)-3-METHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can be compared with other similar compounds, such as:
Quinolinyl-pyrazoles: These compounds share a quinoline core and are studied for their pharmacological properties.
Diketopyrrolopyrrole derivatives: These compounds are used in organic electronics and have similar electronic properties.
Properties
Molecular Formula |
C22H20N2O3S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-3-methyl-4-thiophen-2-yl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H20N2O3S/c1-12-19-21(18-4-3-9-28-18)20-16(23-22(19)27-24-12)10-14(11-17(20)25)13-5-7-15(26-2)8-6-13/h3-9,14,21,23H,10-11H2,1-2H3 |
InChI Key |
JKWPECDRTOODDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)OC)C5=CC=CS5 |
Origin of Product |
United States |
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